molecular formula C18H13FN2O2 B13713348 3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid

3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid

Katalognummer: B13713348
Molekulargewicht: 308.3 g/mol
InChI-Schlüssel: KKOXSIYMBNNBQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid is an organic compound that features a fluorophenyl group attached to a pyridine ring, which is further connected to a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to its corresponding amine or alcohol derivatives.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid makes it unique compared to other similar compounds. This group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Eigenschaften

Molekularformel

C18H13FN2O2

Molekulargewicht

308.3 g/mol

IUPAC-Name

3-[[5-(3-fluorophenyl)pyridin-2-yl]amino]benzoic acid

InChI

InChI=1S/C18H13FN2O2/c19-15-5-1-3-12(9-15)14-7-8-17(20-11-14)21-16-6-2-4-13(10-16)18(22)23/h1-11H,(H,20,21)(H,22,23)

InChI-Schlüssel

KKOXSIYMBNNBQU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C2=CN=C(C=C2)NC3=CC=CC(=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.